2,3-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
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Overview
Description
2,3-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a synthetic organic compound with the molecular formula C21H21Cl2NO3. This compound is characterized by its complex structure, which includes a benzophenone core substituted with dichloro groups and a spirocyclic moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multiple steps:
Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Dichloro Groups: The dichloro groups are introduced via a chlorination reaction, often using chlorine gas or a chlorinating agent like thionyl chloride.
Attachment of the Spirocyclic Moiety: The spirocyclic moiety is synthesized separately and then attached to the benzophenone core through a nucleophilic substitution reaction. This step typically involves the use of a base such as sodium hydride to deprotonate the spirocyclic compound, making it a good nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for deprotonation and subsequent nucleophilic attack.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is utilized in several fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by occupying the active site or modulating receptor activity through allosteric interactions. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzophenone: Lacks the spirocyclic moiety, making it less complex and potentially less versatile in applications.
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone: Similar structure but without the dichloro substitution, which may affect its reactivity and interaction with biological targets.
Uniqueness
2,3-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone stands out due to its combination of dichloro groups and a spirocyclic moiety, providing unique chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler analogs.
This detailed overview highlights the significance of 2,3-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]benzophenone in various scientific and industrial fields
Properties
IUPAC Name |
(2,3-dichlorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2NO3/c22-18-3-1-2-17(19(18)23)20(25)16-6-4-15(5-7-16)14-24-10-8-21(9-11-24)26-12-13-27-21/h1-7H,8-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDXCZDYWAZOHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642878 |
Source
|
Record name | (2,3-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-28-6 |
Source
|
Record name | Methanone, (2,3-dichlorophenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898758-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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